rollidecin D

描述

属性

分子式 |

C37H66O6 |

|---|---|

分子量 |

606.9 g/mol |

IUPAC 名称 |

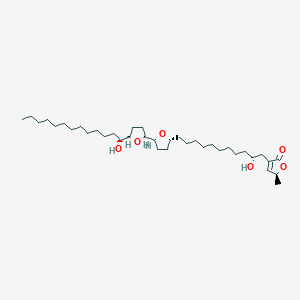

(2S)-4-[(2R)-2-hydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-13-16-19-22-33(39)34-25-26-36(43-34)35-24-23-32(42-35)21-18-15-12-10-11-14-17-20-31(38)28-30-27-29(2)41-37(30)40/h27,29,31-36,38-39H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35-,36-/m0/s1 |

InChI 键 |

KEMYLKFITCBCHA-XVDUUFTGSA-N |

手性 SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)CCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O |

规范 SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)CCCCCCCCCC(CC3=CC(OC3=O)C)O)O |

同义词 |

rollidecin D |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Rollidecin C

- Structural Similarities and Differences :

Rollidecin C (C₃₇H₆₆O₈) shares the adjacent bis-THF core and γ-lactone terminus with Rollidecin D. However, it retains the secondary alcohol group absent in this compound, which enhances its bioactivity . - Biological Activity :

Rollidecin C demonstrates superior cytotoxicity, particularly against the HT-29 colon cancer cell line (IC₅₀ < 0.1 μM), compared to this compound (IC₅₀ ~10 μM). This suggests that the missing hydroxyl group in this compound reduces its potency . - Synthesis :

Both compounds were synthesized via a Re(VII)-mediated oxidative cyclization of triene precursors, but Rollidecin C was obtained in higher yield (49% vs. 29%) due to favorable stereochemical outcomes .

Asimilobin (74)

- Structural Features :

Asimilobin contains two 2,5-cis-configured THF rings, differing from the 2,5-trans configuration in this compound. It also retains both secondary alcohols adjacent to the THF rings . - Synthesis :

Asimilobin was synthesized in two steps using a stereocontrolled strategy, contrasting with the multistep Re(VII)-mediated approach for this compound .

Giantetrocin A (76)

- Structural Distinction: Giantetrocin A is a mono-THF acetogenin with a single THF ring, unlike the bis-THF system in this compound.

- Bioactivity :

It exhibits moderate cytotoxicity but lacks the potency of bis-THF analogs like Rollidecin C, underscoring the importance of dual THF rings for enhanced activity .

Comparative Analysis of Key Parameters

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

常见问题

Q. What methodologies are recommended for isolating and purifying Rollidecin D from natural sources?

- Methodological Answer : this compound can be isolated using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) and HPLC. For example, similar acetogenin compounds like Rollidecin B were isolated via bioassay-guided fractionation, with purity confirmed by NMR and mass spectrometry . Critical steps include:

- Bioactivity screening : Use antimicrobial assays (e.g., agar diffusion) to identify active fractions.

- Structural validation : Combine -NMR, -NMR, and HR-ESI-MS for unambiguous identification .

Table 1: Example isolation workflow for related acetogenins:

| Step | Technique | Purpose |

|---|---|---|

| 1 | Ethyl acetate extraction | Crude extraction |

| 2 | Silica gel CC | Preliminary fractionation |

| 3 | Preparative HPLC | Final purification |

Q. How should researchers design experiments to assess this compound’s antimicrobial activity?

- Methodological Answer : Use standardized protocols such as the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Salmonella Typhi) strains. Include controls (e.g., ampicillin) and triplicate measurements to ensure reproducibility. For example, Rollidecin B showed MIC values of 32 µg/mL against B. cereus and S. Typhi in validated assays .

Q. What analytical techniques are essential for characterizing this compound’s antioxidant properties?

- Methodological Answer : Employ the DPPH radical scavenging assay to measure SC values (concentration required to scavenge 50% of radicals). Rollidecin B exhibited SC = 58.92 µg/mL in this assay . Additional methods include:

- FRAP assay : Quantify iron-reducing capacity.

- ABTS assay : Measure radical cation decolorization.

Ensure all assays are performed in triplicate with ascorbic acid as a positive control.

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental design, such as differences in microbial strains, solvent systems, or assay conditions. To resolve these:

- Standardize protocols : Adopt CLSI or OECD guidelines for antimicrobial/antioxidant testing.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

- Replication studies : Reproduce experiments under identical conditions to validate prior findings .

Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR)?

- Methodological Answer : Combine computational and experimental approaches:

- Molecular docking : Predict interactions with microbial targets (e.g., bacterial cell wall synthases).

- Synthetic analogs : Modify functional groups (e.g., hydroxyl or acetyl moieties) and test bioactivity changes.

- Spectroscopic analysis : Use 2D-NMR (e.g., COSY, HMBC) to correlate structural features with activity .

Example finding: In Rollidecin B, acetyl groups at C-15 and C-17 were critical for antimicrobial potency .

Q. How should researchers design dose-response studies for this compound to minimize cytotoxicity risks?

- Methodological Answer :

- In vitro cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values.

- Therapeutic index (TI) : Calculate TI = IC (mammalian cells) / MIC (pathogens). A TI >10 indicates low toxicity .

- Subchronic toxicity testing : Administer this compound at varying doses in animal models (e.g., rodents) for 28 days, monitoring hematological and histopathological parameters .

Data Contradiction and Validation

Q. What statistical frameworks are appropriate for analyzing conflicting data on this compound’s mechanism of action?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or batch effects. For mechanistic studies, use Bayesian inference to model probabilistic interactions between this compound and cellular targets, integrating data from transcriptomics and proteomics .

Reproducibility and Reporting Standards

Q. How can researchers ensure their findings on this compound are replicable?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data transparency : Publish raw NMR spectra, chromatograms, and assay data in supplementary materials.

- Protocol details : Specify exact HPLC gradients, microbial strains, and culture conditions .

- Code sharing : Provide scripts for statistical analysis (e.g., R/Python) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。